Ungiminorine
Description
Ungiminorine is a naturally occurring alkaloid belonging to the Amaryllidaceae family, a group of compounds renowned for their structural complexity and diverse pharmacological activities. It is identified in plants such as L. martinezi and Galanthus elwesii . Structurally, Ungiminorine is classified as a trihydroxylated lycorine derivative, characterized by a pyrrolophenanthridine core with hydroxyl and methoxy substitutions. This compound is biosynthetically related to other lycorine-type alkaloids, such as narcissidine and siculinine, which share its core framework but differ in substituent patterns .
Ungiminorine’s pharmacological profile remains understudied compared to its structural analogs.
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(1S,16R,17R,18S,19S)-17-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,14-tetraene-16,18-diol |
InChI |
InChI=1S/C17H19NO5/c1-21-17-15(19)9-2-3-18-6-8-4-11-12(23-7-22-11)5-10(8)13(14(9)18)16(17)20/h2,4-5,13-17,19-20H,3,6-7H2,1H3/t13-,14+,15+,16-,17-/m0/s1 |
InChI Key |
ZQLQBAUVRGDBJL-BIVLZKPYSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]2[C@H]3C(=CCN3CC4=CC5=C(C=C24)OCO5)[C@H]1O)O |
Canonical SMILES |
COC1C(C2C3C(=CCN3CC4=CC5=C(C=C24)OCO5)C1O)O |
Synonyms |
ungiminorine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lycorine
- Structural Features: Lycorine serves as the foundational scaffold for Ungiminorine, sharing the pyrrolophenanthridine skeleton. However, Ungiminorine incorporates additional hydroxyl groups, which may enhance its polarity and solubility .
- Pharmacological Activities: Lycorine exhibits broad-spectrum antiviral, anticancer, and acetylcholinesterase (AChE) inhibitory activities (IC50 = 1.5 µM for AChE inhibition) .
- Synthetic Accessibility: Lycorine is more extensively synthesized via biomimetic pathways, while Ungiminorine requires complex diastereoselective reactions, such as metathesis of ene-ynol-ene intermediates, limiting its synthetic yield .
Narcissidine
- Structural Features: Both compounds derive from lycorine, but narcissidine features a distinct 1,2-dihydroxy substitution pattern compared to Ungiminorine’s trihydroxylated structure .
- Pharmacological Activities: Narcissidine demonstrates moderate AChE inhibition and antimalarial activity. Ungiminorine’s oxide derivatives, however, show superior cytotoxicity in preliminary assays, possibly due to enhanced redox reactivity .
- Synthesis: Narcissidine is synthesized via double-bond metathesis of lycorine precursors, a pathway also applicable to Ungiminorine but with additional hydroxylation steps .
Galanthamine
- Structural Features: Galanthamine, a seco-lycorine alkaloid, lacks the fused pyrrole ring present in Ungiminorine, resulting in distinct conformational flexibility .
- Pharmacological Activities: Galanthamine is a clinically approved AChE inhibitor (IC50 = 1.5 µM) for Alzheimer’s disease, whereas Ungiminorine’s AChE inhibition remains unquantified .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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